9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
9-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine core. The compound features a 4-methoxyphenyl group at position 3 and a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 9 (Figure 1).
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-27-16-4-2-14(3-5-16)19-11-28-22-17(21(19)24)6-7-20-18(22)10-23(13-29-20)15-8-9-30(25,26)12-15/h2-7,11,15H,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXFTKCIURXJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108399 | |
| Record name | 9,10-Dihydro-3-(4-methoxyphenyl)-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946385-19-9 | |
| Record name | 9,10-Dihydro-3-(4-methoxyphenyl)-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946385-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-3-(4-methoxyphenyl)-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[8,7-e][1,3]oxazin core, followed by the introduction of the 4-methoxyphenyl group and the 1,1-dioxidotetrahydrothiophen-3-yl group. Common reagents and catalysts used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
“9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the chromeno[8,7-e][1,3]oxazin core suggests possible applications in treating various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or DNA. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromeno-Oxazinone Derivatives
Key Differences and Implications
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., sulfone) may enhance binding to polar enzyme active sites, while electron-donating groups (e.g., methoxy) improve aromatic interactions .
- Biological Performance : The furan-3-ylmethyl substituent in Derivative 7 outperforms alkyl or sulfone-containing analogs in osteogenic activity, highlighting the importance of aromatic heterocycles in target engagement .
Biological Activity
The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one , also known by its CAS number 951935-50-5, belongs to a class of heterocyclic compounds characterized by diverse biological activities. This article reviews the biological activity of this compound based on current research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 427.5 g/mol
- Structure : The compound features a chromeno[8,7-e][1,3]oxazin core with a tetrahydrothiophene and methoxyphenyl substituent.
| Property | Value |
|---|---|
| CAS Number | 951935-50-5 |
| Molecular Formula | C22H21NO6S |
| Molecular Weight | 427.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the chromeno[8,7-e][1,3]oxazin framework and subsequent introduction of the functional groups. Common reagents include strong acids and bases for catalysis and oxidizing agents for structural modifications.
The biological activity of the compound is mediated through its interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate critical biological pathways involved in cancer proliferation and apoptosis.
Anticancer Activity
Research has shown that compounds similar to This compound exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : Studies indicate that derivatives of this compound may possess higher cytotoxic activity compared to established chemotherapeutic agents like sorafenib.
Antioxidant Properties
The presence of methoxy and dioxo groups in the structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potentially therapeutic effects against metabolic disorders.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on several cancer cell lines using MTT assays. The results demonstrated significant cell death at varying concentrations compared to controls.
Study 2: Mechanistic Insights
Molecular docking studies indicated that the compound binds effectively to targets associated with apoptosis pathways. The binding affinities were comparable to known inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
